1-(4-Bromo-1H-indol-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTJPUBXASRXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368297-59-9 | |
| Record name | 1-(4-bromo-1H-indol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Bromo 1h Indol 2 Yl Ethanone and Its Analogues
Strategies for Indole (B1671886) Ring Construction and Functionalization
The creation of the indole nucleus and the introduction of substituents at desired positions are pivotal steps in the synthesis of complex indole derivatives. Over the years, a multitude of methods have been developed, ranging from classic name reactions to modern catalytic and electrochemical approaches.
Fischer Indole Synthesis and its Adaptations for 2-Substituted Bromo-Indole Derivatization
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. testbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. testbook.comwikipedia.orgvedantu.com A key feature of this method is its versatility, allowing for the preparation of a wide array of substituted indoles. vedantu.com The synthesis can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. vedantu.comthermofisher.com
For the synthesis of 2-substituted bromo-indoles, a bromo-substituted phenylhydrazine can be reacted with an appropriate ketone. For instance, the reaction of (4-bromophenyl)hydrazine (B1265515) with a suitable methyl ketone under acidic conditions would be a direct approach to a 4-bromo-2-substituted indole. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the acidity of the medium, the nature of the hydrazine (B178648) substitution, and steric factors. vedantu.comthermofisher.com
A notable adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, further expanding the scope of the Fischer indole synthesis. wikipedia.org
Electrochemical Synthesis Approaches for Indole Derivatives
In recent years, electrochemical methods have gained prominence as a green and sustainable tool in organic synthesis. rsc.orgresearchgate.net These methods utilize electricity as a traceless reagent to drive chemical transformations, often avoiding the need for harsh oxidants or reductants. rsc.orgacs.org
Several electrochemical strategies have been developed for the construction of the indole nucleus. rsc.orgresearchgate.net One approach involves the intramolecular annulation of 2-alkynylanilines and their derivatives. rsc.org For example, the Xu group reported a method using ferrocene (B1249389) as a redox catalyst for the annulation of arylamines with tethered alkynes, which is compatible with a variety of functional groups. rsc.org Another strategy is the dehydrogenative annulation of N-substituted anilines with alkynes, which can be achieved using a ruthenium-catalyzed electrosynthesis. rsc.org
Electrochemical methods can also be used for the functionalization of pre-existing indole rings. For instance, an electrochemical iodine-mediated method has been developed for the construction of indoles from 2-vinylanilines. rsc.org These approaches offer a sustainable alternative to traditional methods, often with high efficiency and selectivity. acs.orgnih.gov
Palladium-Catalyzed Coupling Reactions in Indole Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of indoles. These reactions offer a high degree of control over the substitution pattern of the indole ring.
One common strategy involves the cyclization of 2-alkynylanilines. Palladium catalysts, such as Pd(OAc)2, can be used to promote the cyclization of unprotected 2-alkynylanilines to afford 2-substituted indoles. nih.gov Tandem Sonogashira coupling followed by cyclization is another efficient approach. nih.gov
Palladium catalysis is also employed in the direct acylation of indoles. For example, 3-acylindoles can be synthesized by the palladium-catalyzed acylation of free (N-H) indoles with nitriles using a Pd(OAc)2/2,2'-bipyridine system. nih.gov Furthermore, palladium-catalyzed reactions can be used to synthesize 2,3-disubstituted indoles through the arylation of ortho-alkynylanilines with arylsiloxanes. rsc.org
Microwave-Assisted Synthesis for Accelerated Indole-Acetophenone Formation
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. tandfonline.comtandfonline.comresearchgate.net This technology has been successfully applied to various steps in indole synthesis, including the formation of the indole ring and subsequent functionalization.
Microwave irradiation can significantly shorten the reaction times for classical reactions like the Fischer indole synthesis. researchgate.net It has also been utilized in one-pot, multi-component reactions to generate highly functionalized indole derivatives. nih.gov For instance, novel 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives have been synthesized in good yields in just 2-7 minutes under microwave irradiation. nih.gov
The synthesis of acetophenone (B1666503) derivatives, which can serve as precursors for 2-acylindoles, has also been accelerated using microwave assistance. researchgate.net The Claisen-Schmidt condensation to form chalcones, which can be precursors to acetophenones, is another reaction that benefits from microwave heating, drastically reducing reaction times from hours to minutes. nih.gov
Green Chemistry Methodologies in Indole Derivative Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to indole synthesis. tandfonline.comnih.gov These methodologies focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov
The use of water as a solvent, microwave irradiation, and ultrasound are common green techniques employed in indole synthesis. tandfonline.comresearchgate.net Multicomponent reactions are also considered green as they increase atom economy by combining multiple synthetic steps into a single operation. rsc.org For example, a sustainable two-step synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org
Regioselective Bromination Techniques for the Indole Nucleus
The introduction of a bromine atom at a specific position on the indole ring is a crucial step in the synthesis of bromo-substituted indole derivatives. The reactivity of the indole nucleus towards electrophilic substitution makes regioselective bromination challenging.
Direct bromination of the indole ring often leads to a mixture of products. However, by carefully controlling the reaction conditions and the nature of the substituents already present on the indole ring, regioselective bromination can be achieved. For example, the bromination of 3-methylindoles with N-bromosuccinimide (NBS) can be directed to either the C2 position or the C3-methyl group by varying the N(1)-protecting group and other substituents. acs.org
For the synthesis of 4-bromoindoles, one strategy involves the protection of more reactive positions to direct the electrophilic attack to the C4 position. Another approach is to start with a pre-functionalized benzene (B151609) ring that already contains the bromine atom at the desired position and then construct the indole ring. For instance, 4-bromo-1H-indole can be synthesized from 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or from methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net The treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to give methyl 5,6-dibromoindole-3-carboxylate regioselectively. rsc.orgrsc.org
Synthetic Routes to 1-(4-Bromo-1H-indol-2-yl)ethanone and Its Analogs Explored
The synthesis of this compound, a halogenated indole derivative, involves strategic chemical transformations. The construction of this molecule and its analogs relies on established yet nuanced synthetic methodologies, primarily focusing on the introduction of a bromine atom at the C4 position of the indole ring and the subsequent or prior formation of an ethanone (B97240) moiety at the C2 position. This article delves into the specific chemical reactions and strategies employed in the synthesis of this class of compounds.
Introduction of the Bromo Substituent
The regioselective bromination of the indole nucleus is a critical step in the synthesis of this compound. The electron-rich nature of the indole ring typically directs electrophilic substitution to the C3 position. Therefore, achieving substitution at the C4 position on the benzenoid portion of the indole requires specific strategies to overcome the inherent reactivity of the pyrrole (B145914) ring.
Bromination using Halogenating Agents
Common brominating agents such as N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are widely used for the halogenation of indoles. youtube.com The choice of reagent and reaction conditions significantly influences the regioselectivity of the bromination.
N-Bromosuccinimide (NBS) serves as a mild source of bromine and is frequently used for allylic and benzylic brominations. nih.govwikipedia.org In the context of indoles, NBS can be used for the regiospecific bromination of substituted indoles. researchgate.net For instance, the reaction of indoles with NBS can lead to the formation of 3-bromooxindoles. acs.org The reaction conditions, including the solvent and the presence of radical initiators or acid catalysts, can direct the bromination to various positions on the indole ring. wikipedia.orgorganic-chemistry.org
Molecular bromine, often in a solvent like acetic acid, is another common reagent for indole bromination, typically resulting in substitution at the C3 position. youtube.com To achieve bromination at other positions, the more reactive C3 position is often blocked, or directing groups are employed.
Decarboxylative Halogenation Strategies for Indole Systems
Decarboxylative halogenation offers an alternative route to introduce a halogen atom onto the indole ring by replacing a carboxylic acid group. acs.orgresearchgate.net This method is particularly useful for accessing regioisomers that are difficult to obtain through direct halogenation. acs.org
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of a bromide source like lithium bromide, can mediate the decarboxylative bromination of indolecarboxylic acids. thieme-connect.comthieme-connect.com The outcome of this reaction can be influenced by the position of the carboxylic acid and the nature of the substituent on the indole nitrogen. For example, the reaction of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with PIDA and lithium bromide can yield 2,3-dibromo-1-(phenylsulfonyl)indole. thieme-connect.com Vanadium haloperoxidases have also been shown to catalyze the decarboxylative halogenation of 3-carboxyindoles to produce 3-haloindoles. rsc.org
Electrophilic Bromination at Specific Indole Positions
Achieving electrophilic bromination specifically at the C4 position of the indole ring often requires the use of directing groups or the strategic blocking of more reactive sites. The inherent reactivity of the indole nucleus favors substitution at C3, making C4 functionalization challenging. rsc.org
Protecting the indole nitrogen with a bulky group, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C7 positions, thereby favoring substitution at other sites. Furthermore, the presence of certain substituents on the benzene ring can direct bromination to specific positions. For instance, an amino group at the C5 position directs bromination to the C4 and C6 positions. In some cases, a multi-step sequence involving initial functionalization at a different position followed by rearrangement or subsequent reactions can lead to the desired 4-bromoindole (B15604). A synthesis of 4-bromo-1H-indole has been reported from 2,3-dihalophenols, involving a cyclization step. rsc.org
Formation of the Ethanone Moiety at the 2-Position
The introduction of the acetyl group at the C2 position of the indole ring is another key synthetic transformation.
Acylation Reactions Leading to 2-Acetylindole (B14031) Derivatives
While Friedel-Crafts acylation of indoles typically occurs at the C3 position, methods for C2 acylation have been developed. researchgate.net One approach involves the rearrangement of a 2-acetylindole precursor. researchgate.net Another strategy is the acylation of a pre-functionalized indole. For example, 3-substituted indole-2-carboxylic acid esters can be converted to 2-acetylindoles. researchgate.net Palladium-catalyzed cyclization of substituted-N-ethanoyl anilines has also been reported for the synthesis of 2-alkyl-N-ethanoyl indoles. researchgate.net The direct C2-alkylation of indoles can be achieved using transition metal catalysis, often requiring a directing group on the indole nitrogen. nih.govacs.orgresearchgate.netacs.org
Condensation Reactions with Acetophenones in Indole Derivative Synthesis
Condensation reactions between indoles and acetophenones, typically under acidic conditions, can lead to a variety of products. researcher.lifeumn.edutandfonline.com These reactions often result in the formation of bis(indolyl)alkanes or more complex cyclized products rather than direct C2-acylation. researcher.lifetandfonline.com For instance, the condensation of indole with acetophenones in the presence of ethanolic HCl can yield 3,3'-(1-phenylethane-1,1-diyl)bis(1H-indoles). researcher.lifetandfonline.com The reaction of 2-methylindole (B41428) with acetophenones can unexpectedly lead to the formation of 2-arylanilines. figshare.com While not a direct route to 2-acetylindoles, these condensation reactions highlight the reactivity of the indole nucleus with ketones. The synthesis of indole-based chalcones can be achieved through Claisen-Schmidt condensations between indole-3-carboxaldehydes and aryl ketones. nih.gov
Purification and Isolation Techniques
The purification of the synthetic intermediates and the final this compound product is crucial for obtaining a compound of high purity. Common techniques include:
Column Chromatography: This is a widely used method for separating mixtures of organic compounds. thieme-connect.comgoogle.com For bromoindole derivatives, silica (B1680970) gel is often used as the stationary phase. thieme-connect.com
Recrystallization: This technique is used to purify solid compounds. google.comiajps.com The choice of solvent is critical for effective purification. google.com
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different solvents. thieme-connect.comtandfonline.com
High-Performance Liquid Chromatography (HPLC): For the purification and analysis of bromoindole derivatives, particularly from natural sources, reversed-phase HPLC is often employed. nih.govresearchgate.net
The combination of these techniques allows for the isolation of the target compound in a pure form, which is essential for its characterization and any subsequent applications. The purification of bromoindoles can be challenging due to the potential for complex mixtures and colored impurities. tandfonline.comgoogle.com
Data Tables
Table 1: Regioselective Bromination of Indole Derivatives
| Starting Material | Brominating Agent | Product | Reference |
| 1H-Indole | N-Bromosuccinimide | 3-Bromooxindole | acs.org |
| 1-(Phenylsulfonyl)indole-2,3-dicarboxylic acid | PIDA, LiBr | 2,3-Dibromo-1-(phenylsulfonyl)indole | thieme-connect.com |
| 3-Carboxyindoles | Vanadium haloperoxidase, NaBr | 3-Bromoindole | rsc.org |
| 2,3-Dihalophenol derivative | Multi-step synthesis | 4-Bromo-1H-indole | rsc.org |
Table 2: Synthesis of 2-Acetylindole Derivatives
| Starting Material | Reagents | Product | Reference |
| Substituted-N-ethanoyl anilines | Palladium(II) chloride | 2-Alkyl-N-ethanoyl indoles | researchgate.net |
| 3-Substituted indole-2-carboxylic acid esters | Multi-step conversion | 3-Substituted 2-acetylindoles | researchgate.net |
| Indole | Directing group, Ru(II) catalyst, Maleimide | 3-(Indol-2-yl)succinimide | acs.org |
| Indole-3-carboxaldehyde (B46971) | Acetophenone, Piperidine | Indole-chalcone | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon skeletons.
Proton NMR (¹H NMR) spectroscopy of 1-(4-Bromo-1H-indol-2-yl)ethanone reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.
The aromatic protons on the indole (B1671886) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The specific positions of these signals are influenced by the electron-withdrawing nature of the bromine atom and the acetyl group. The methyl protons of the acetyl group, in contrast, appear at a more upfield position.
Interactive Data Table: ¹H NMR Spectral Data for this compound and Related Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
| 2-bromo-1-(4-fluorophenyl)ethanone | Aromatic (m) | 8.05-8.02 | CDCl₃ | |
| Aromatic (t) | 7.18 | 8.6 | CDCl₃ | |
| CH₂ (s) | 4.43 | CDCl₃ | ||
| 2-bromo-1-(4-chlorophenyl)ethanone | Aromatic (d) | 7.94 | 8.8 | CDCl₃ |
| Aromatic (d) | 7.48 | 8.8 | CDCl₃ | |
| CH₂ (s) | 4.42 | CDCl₃ | ||
| 2-bromo-1-(4-bromophenyl)ethanone | Aromatic (d) | 7.86 | 8.4 | CDCl₃ |
| Aromatic (d) | 7.65 | 8.8 | CDCl₃ | |
| CH₂ (s) | 4.12 | CDCl₃ | ||
| 2-bromo-1-(m-tolyl)ethanone | Aromatic (m) | 7.80–7.77 | CDCl₃ | |
| Aromatic (m) | 7.44–7.36 | CDCl₃ | ||
| CH₂ (s) | 4.46 | CDCl₃ | ||
| CH₃ (s) | 2.43 | CDCl₃ | ||
| (E)-2-(1-bromo-1H-indol-3-yl)-1-phenylethan-1-one | Aromatic (d) | 8.41 | 7.8 | DMSO-d₆ |
| Aromatic (d) | 7.81 | 7.5 | DMSO-d₆ | |
| Aromatic (s) | 7.71 | DMSO-d₆ | ||
| Aromatic (t) | 7.64 | 7.2 | DMSO-d₆ | |
| Aromatic (d) | 7.55 | 7.1 | DMSO-d₆ | |
| Aromatic (dq) | 7.43 | 15.1, 7.6 | DMSO-d₆ | |
| Aromatic (t) | 7.14 | 7.2 | DMSO-d₆ | |
| Aromatic (t) | 6.93 | 7.1 | DMSO-d₆ | |
| Aromatic (d) | 6.85 | 7.5 | DMSO-d₆ |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the acetyl group is characteristically found at a very downfield position (typically > 180 ppm). The carbon atoms of the indole ring appear in the aromatic region of the spectrum, with the carbon atom attached to the bromine (C4) showing a characteristic shift due to the heavy atom effect.
Interactive Data Table: ¹³C NMR Spectral Data for this compound and Related Compounds
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| 2-bromo-1-(4-fluorophenyl)ethanone | C=O | 189.8 | CDCl₃ |
| C-F (d) | 166.0 (J = 254.0 Hz) | CDCl₃ | |
| Aromatic (d) | 131.7 (J = 9.6 Hz) | CDCl₃ | |
| Aromatic (d) | 130.3 (J = 3.0 Hz) | CDCl₃ | |
| Aromatic (d) | 116.1 (J = 21.6 Hz) | CDCl₃ | |
| CH₂ | 30.5 | CDCl₃ | |
| 2-bromo-1-(4-chlorophenyl)ethanone | C=O | 190.2 | CDCl₃ |
| C-Cl | 140.5 | CDCl₃ | |
| Aromatic | 132.2 | CDCl₃ | |
| Aromatic | 130.3 | CDCl₃ | |
| Aromatic | 129.2 | CDCl₃ | |
| CH₂ | 30.4 | CDCl₃ | |
| 2-bromo-1-(4-bromophenyl)ethanone | C=O | 190.4 | CDCl₃ |
| C-Br | 132.6 | CDCl₃ | |
| Aromatic | 132.2 | CDCl₃ | |
| Aromatic | 130.4 | CDCl₃ | |
| Aromatic | 129.3 | CDCl₃ | |
| CH₂ | 30.4 | CDCl₃ | |
| 2-bromo-1-(m-tolyl)ethanone | C=O | 191.4 | CDCl₃ |
| Aromatic | 138.7 | CDCl₃ | |
| Aromatic | 134.7 | CDCl₃ | |
| Aromatic | 133.9 | CDCl₃ | |
| Aromatic | 129.3 | CDCl₃ | |
| Aromatic | 128.7 | CDCl₃ | |
| Aromatic | 126.1 | CDCl₃ | |
| CH₂ | 31.1 | CDCl₃ | |
| CH₃ | 21.3 | CDCl₃ | |
| (E)-2-(1-bromo-1H-indol-3-yl)-1-phenylethan-1-one | C=O | 190.35 | DMSO-d₆ |
| Aromatic | 150.42, 146.08, 136.22, 134.54, 133.64, 130.05, 129.93, 129.35, 129.31, 126.29, 125.58, 124.93, 124.67, 121.35, 119.73, 116.49, 98.36 | DMSO-d₆ |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) ring of the indole nucleus.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl protons would show a cross-peak with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For example, the methyl protons would show a correlation to the carbonyl carbon, and the indole protons would show correlations to the carbons of the acetyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching vibration of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring would give rise to a band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations will also be present in their characteristic regions.
Interactive Data Table: FT-IR Spectral Data for Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-bromo-1-(m-tolyl)ethanone | C-H stretch | 2957 |
| C=O stretch | 1732 | |
| 1323 | ||
| 1157 | ||
| 739 | ||
| 701 | ||
| 1-acetyl-1H-indole-2,3-dione | C=O stretch | (calculated) |
| N-H stretch | (calculated) | |
| Aromatic C-H stretch | (calculated) |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. researchgate.net Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the aromatic ring stretching vibrations are typically strong in Raman spectra. Computational studies on related molecules like 1-acetyl-1H-indole-2,3-dione have been used to simulate and assign vibrational modes observed in both FT-IR and FT-Raman spectra. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation behavior. For this compound, these analyses provide definitive confirmation of its elemental composition and the connectivity of its constituent atoms.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a characteristic isotopic pattern that serves as a clear diagnostic marker.
While specific experimental HRMS data for this compound is not widely available in published literature, a theoretical analysis provides the expected values. The calculated exact mass and the anticipated isotopic distribution for the protonated molecule [M+H]⁺ are fundamental for its identification.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for [M+H]⁺ of this compound
| Ion Formula | Isotope | Calculated m/z | Relative Abundance (%) |
| [C₁₀H₉⁷⁹BrNO]⁺ | ⁷⁹Br | 237.9862 | 100.00 |
| [C₁₀H₉⁸¹BrNO]⁺ | ⁸¹Br | 239.9842 | 97.28 |
| [¹³CC₉H₉⁷⁹BrNO]⁺ | ¹³C, ⁷⁹Br | 238.9896 | 10.86 |
| [¹³CC₉H₉⁸¹BrNO]⁺ | ¹³C, ⁸¹Br | 240.9875 | 10.57 |
This table presents theoretically calculated values. Experimental values are expected to be in close agreement.
The observation of this distinct isotopic cluster, with two major peaks of nearly equal intensity separated by approximately 2 Da, would provide strong evidence for the presence of a single bromine atom in the molecule. The high accuracy of the measured m/z values in an experimental setting would further confirm the elemental composition as C₁₀H₈BrNO.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is indicative of its specific isomeric structure. The fragmentation of this compound is expected to follow established principles for ketones and indole derivatives. scirp.orglibretexts.org
A primary fragmentation pathway for ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com For this compound, this would lead to two main fragmentation routes:
Loss of the methyl group ([M-CH₃]⁺): Cleavage of the bond between the carbonyl carbon and the methyl group would result in the formation of a stable acylium ion. This is often a prominent peak in the mass spectra of acetyl-substituted compounds.
Loss of the acetyl group ([M-C₂H₃O]⁺): Cleavage of the bond between the carbonyl carbon and the indole ring is another possibility, leading to the formation of the 4-bromo-1H-indole cation.
Further fragmentation of the indole ring itself can also occur. The loss of HCN from the indole core is a characteristic fragmentation pathway for such heterocyclic systems. scirp.org The bromine atom, being a good leaving group under certain conditions, could also be lost, although this is generally less favorable than the initial α-cleavages.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| Proposed Fragment | Structure | Theoretical m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [M-CH₃]⁺ | [C₉H₅⁷⁹BrNO]⁺ | 221.96 | α-cleavage (loss of methyl radical) |
| [M-C₂H₃O]⁺ | [C₈H₅⁷⁹BrN]⁺ | 193.96 | α-cleavage (loss of acetyl radical) |
| [M-CH₃-CO]⁺ | [C₈H₅⁷⁹BrN]⁺ | 193.96 | Loss of CO from the acylium ion |
| [C₈H₅N]⁺ | [C₈H₅N]⁺ | 115.04 | Loss of Br from the [M-C₂H₃O]⁺ fragment |
This table outlines a theoretical fragmentation pattern based on established chemical principles.
By analyzing the masses and relative intensities of these fragment ions, the position of the acetyl group at the C2-position of the 4-bromoindole (B15604) ring can be confidently confirmed, distinguishing it from other isomers.
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides invaluable information about the gaseous ions of a compound, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecular architecture.
As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, analysis of related indole derivatives provides a strong basis for predicting its solid-state characteristics. nih.govmdpi.commdpi.comresearchgate.net
Table 3: Expected Crystallographic Parameters for this compound (Based on Analogs)
| Parameter | Expected Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c, P-1) |
| Key Bond Lengths (Å) | C-Br: ~1.90 Å, C=O: ~1.22 Å, Indole C-N: ~1.37-1.39 Å |
| Key Bond Angles (°) | C-C-O (acetyl): ~120° |
| Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking |
This table provides predicted parameters based on the crystallographic data of similar indole structures.
The precise determination of these parameters through experimental X-ray diffraction would be the ultimate confirmation of the solid-state structure of this compound, providing crucial data for computational modeling and structure-property relationship studies.
Chemical Reactivity and Transformational Chemistry
Reactivity of the Bromo-Substituent on the Indole (B1671886) Ring
The bromine atom attached to the C4 position of the indole ring is a key functional group that enables a variety of synthetic transformations, primarily through substitution and coupling reactions.
The bromine atom on the electron-rich indole ring can be displaced by various nucleophiles. While direct nucleophilic aromatic substitution on aryl halides typically requires harsh conditions or electron-withdrawing groups, the indole nucleus can influence this reactivity. For analogous compounds like 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, the bromine atom can be substituted by nucleophiles such as amines and thiols. Furthermore, the nitrogen atom of the indole ring itself can undergo nucleophilic substitution. For instance, base-catalyzed reactions of substituted indoles with reagents like vinylene carbonate lead to the formation of N-substituted products, such as 4-(4-bromo-1H-indol-1-yl)-1,3-dioxolan-2-one. nih.gov
The bromo-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org For indole substrates, including those with unprotected N-H groups, specific protocols have been developed to achieve high yields. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing the reaction with bromoindoles. nih.govorganic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate | nih.gov |
| P1 (XPhos precatalyst) | - | K₃PO₄ | Dioxane/H₂O | 60 | 91-99% | nih.gov |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | 85% |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is an effective method for vinylating aryl halides. wikipedia.orglibretexts.org The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines), can be tailored for heterocyclic substrates. organic-chemistry.org
Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, often a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. libretexts.org Copper-free Sonogashira protocols have been developed that proceed under mild conditions, which is particularly advantageous for sensitive substrates like indoles. nih.gov The reactivity of the halide is a key factor, with aryl bromides generally requiring heating, though room-temperature conditions have been reported for specific catalytic systems. wikipedia.orgnih.gov For instance, the Sonogashira coupling of 4-bromo-1H-indole has been achieved with high yield at room temperature using a specific monoligated palladium precatalyst. nih.gov
Table 2: Conditions for Sonogashira Coupling of 4-Bromo-1H-Indole
| Catalyst / Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| [DTBNpP]Pd(crotyl)Cl | - | None | TMP | Acetonitrile | Room Temp | 6 | 87% | nih.gov |
Transformations of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group at the C2 position is a versatile functional group that can undergo a range of chemical transformations, including reduction, oxidation, and condensation reactions.
The carbonyl of the ethanone group can be readily reduced to a secondary alcohol, yielding 1-(4-bromo-1H-indol-2-yl)ethanol. This transformation is typically accomplished using standard reducing agents. For the closely related compound 1-(6-bromo-1H-indol-4-yl)ethan-1-one, reagents such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) are effective for this reduction. Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups.
Conversely, the ethanone group can be oxidized. A common outcome of oxidizing an acetyl group on an aromatic ring is the formation of a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert the ethanone moiety of analogous bromo-indole compounds into a carboxyl group, which would yield 4-bromo-1H-indole-2-carboxylic acid. Careful selection of reaction conditions is necessary to avoid over-oxidation or degradation of the indole ring.
The ethanone group, specifically its α-methyl protons, can participate in base-catalyzed condensation reactions with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is the standard method for this synthesis. wikipedia.orgtsijournals.com In this reaction, a base (like NaOH or KOH) deprotonates the α-carbon of the 1-(4-bromo-1H-indol-2-yl)ethanone, creating a nucleophilic enolate. wpmucdn.commagritek.com This enolate then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the chalcone (B49325). tsijournals.commagritek.com This reaction is highly versatile, as a wide variety of substituted aldehydes can be used to generate a library of diverse chalcone derivatives. researchgate.netjetir.org
Table 3: General Scheme for Claisen-Schmidt Condensation
| Ketone | Aldehyde | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | Ar-CHO | NaOH or KOH | Ethanol (B145695) | 1-(4-Bromo-1H-indol-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) | tsijournals.comjetir.org |
| Acetophenone (B1666503) | Benzaldehyde | NaOH | Ethanol | Chalcone | jetir.org |
Reactivity of the Indole Nitrogen (N-H)
The nitrogen atom of the indole ring in this compound retains nucleophilic character and its attached proton is acidic, allowing for a range of reactions at this position. The presence of the electron-withdrawing acetyl group at the C2 position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its removal by a base. youtube.com
N-Alkylation and N-Acylation Reactions
The deprotonated indole nitrogen serves as a potent nucleophile for the formation of N-C and N-acyl bonds, enabling the introduction of diverse functionalities.
N-Alkylation: A conventional and efficient method for N-alkylation involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). youtube.com The resulting indolide anion readily participates in a nucleophilic substitution (SN2) reaction with a primary alkyl halide to furnish the N-alkylated product. youtube.com The electron-withdrawing acetyl group at C2 enhances the acidity of the N-H proton (pKa ≈ 16), making this deprotonation step particularly favorable. youtube.com
More advanced methods have also been developed, including a copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones, which provides a wide variety of N-alkylated indoles in moderate to good yields. rsc.org
N-Acylation: The chemoselective N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. However, methodologies have been developed to favor N-acylation. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. rsc.org This process involves the initial deprotonation of the indole nitrogen, followed by a nucleophilic attack on the thioester to yield the N-acylindole. This reaction tolerates a variety of functional groups on both the indole and the thioester. rsc.org
Protecting Group Strategies for N-H Functionality
In multi-step syntheses, the protection of the indole N-H is often crucial to prevent undesired side reactions and to direct reactivity to other positions on the scaffold. The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal. researchgate.net
For indoles, several N-protecting group strategies have been developed. The 2-phenylsulfonylethyl group has been demonstrated as a useful protecting group for the indole nitrogen. It is introduced via alkylation and is readily cleaved under basic conditions through a reverse Michael reaction. nih.gov Similarly, N-(2-ethoxycarbonylethyl) groups can be employed and are also removed by treatment with a base. nih.gov These strategies allow for the temporary masking of the N-H functionality while other transformations are carried out on the molecule. nih.gov General protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers are also used depending on the synthetic context. researchgate.net
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound Scaffolds
The substitution pattern of this compound creates a complex electronic landscape that dictates the regioselectivity of further transformations. The stereochemical outcome of reactions, particularly those involving the ketone moiety, is also a critical consideration.
Regioselectivity: The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, in this scaffold, the directing effects of the existing substituents must be considered.
The 4-bromo group is an ortho-, para-directing deactivator.
The 2-acetyl group is a deactivating group, directing incoming electrophiles to the meta position relative to itself (i.e., C5 and C7).
The indole nitrogen , when deprotonated, is a powerful nucleophile.
The competition between C-alkylation and N-alkylation is a classic example of regioselectivity. Fascinatingly, the reaction medium can control the outcome. In a three-component Mannich-type reaction, conducting the reaction in the bulk phase with a catalyst typically yields the C3-alkylation product. stanford.edu In stark contrast, the same reaction performed in aqueous microdroplets without a catalyst leads exclusively to the N-alkylation product. stanford.edu This demonstrates that the reaction environment can be a powerful tool for directing regioselectivity away from the electronically favored C3 position towards the N1 position.
Stereoselectivity: The 2-acetyl group provides a handle for introducing stereocenters into the molecule. One potential transformation is the stereoselective reduction of the ketone to a chiral alcohol. While specific studies on this compound are not prevalent, the principles can be inferred from related systems.
Furthermore, stereoselective reactions can occur at other positions on the indole ring. For instance, the biocatalytic oxidation of 2-arylindoles using flavin-dependent monooxygenases has been shown to produce chiral 3-hydroxyindolenines with high enantiomeric excess (up to 95:5 er). nih.govnih.gov This enzymatic approach overcomes common challenges in chemical synthesis, such as overoxidation and rearrangements, to deliver enantioenriched products. nih.govnih.gov Such a strategy could foreseeably be applied to the this compound scaffold to introduce a stereocenter at the C3 position, creating valuable chiral building blocks for medicinal chemistry.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties. For a molecule like 1-(4-Bromo-1H-indol-2-yl)ethanone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. researchgate.netnih.govtandfonline.com
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.
For this compound, the key conformational flexibility lies in the orientation of the acetyl group (-COCH₃) relative to the indole (B1671886) ring. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, studies on similar acetylindoles have used DFT to establish the planarity and geometric parameters of the ground state. nih.gov The planarity of the indole ring itself is a critical feature, though slight deviations can occur upon substitution.
Illustrative Optimized Geometrical Parameters for an Indole Derivative The following table shows typical bond lengths and angles that would be determined for the core indole structure, based on DFT calculations for related molecules.
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | N1-C2 | ~1.38 Å |
| C2-C3 | ~1.37 Å | |
| C3-C3a | ~1.45 Å | |
| C4-C5 | ~1.39 Å | |
| C2-C(acetyl) | ~1.48 Å | |
| C(acetyl)=O | ~1.23 Å | |
| Bond Angle | C7a-N1-C2 | ~109° |
| N1-C2-C3 | ~111° | |
| C2-C3-C3a | ~107° | |
| N1-C2-C(acetyl) | ~120° |
Note: These are representative values. Actual calculated values for this compound would be specific to its full optimized geometry.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, FMO analysis would reveal:
HOMO Distribution: The electron density of the HOMO is typically spread across the π-system of the indole ring. This region is susceptible to electrophilic attack.
LUMO Distribution: The LUMO's electron density is often localized on the acetyl group and the C2-C3 bond of the indole, indicating these sites are prone to nucleophilic attack.
Energy Gap: A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. DFT calculations provide quantitative values for these orbital energies.
Illustrative FMO Data for a Substituted Indole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2 eV |
| ELUMO | -1.8 eV |
| Energy Gap (ΔE) | 4.4 eV |
Note: This data is illustrative for a generic indole derivative. The bromine and acetyl substituents in this compound would modulate these values.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable for electrophilic attack. In this compound, these would be expected around the carbonyl oxygen of the acetyl group and potentially on the indole nitrogen.
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indole ring.
Green Regions: Represent neutral or near-zero potential.
The MEP map provides a clear, visual representation of the charge distribution, complementing the insights from FMO analysis and helping to predict how the molecule will interact with other reagents or biological targets. youtube.comavogadro.cc
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov Theoretical predictions for this compound would help in assigning the peaks in its experimental spectra, correlating the electronic environment of each nucleus with its chemical shift.
IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. This analysis helps in identifying characteristic vibrational modes, such as the N-H stretch, C=O stretch of the ketone, and vibrations of the aromatic system.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov For this compound, this would identify the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the conjugated system.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).
For this compound, an MD simulation could:
Explore the full conformational landscape, including less stable conformers and the energy barriers between them.
Simulate its behavior in different solvents to understand solvation effects.
Study its aggregation behavior, as indole-based molecules can sometimes stack due to π-π interactions. nih.gov
Provide insights into its flexibility and how it might adapt its shape upon binding to a biological target.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping out the entire reaction pathway. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. By calculating the energies of these species, a full energy profile for the reaction can be constructed.
For reactions involving this compound, such as its synthesis via acylation or its subsequent functionalization, computational studies could:
Compare different possible mechanistic pathways to determine the most energetically favorable one.
Calculate activation energies, which correspond to the energy barrier of the rate-determining step. researchgate.net
Provide detailed 3D structures of transient intermediates and transition states that are impossible to observe experimentally.
Explain the chemo- and regioselectivity of reactions, for example, why acylation occurs at a specific position on the indole ring. nih.govbeilstein-journals.org
For instance, a computational study on the N-acylation of an indole would model the deprotonation of the indole nitrogen followed by nucleophilic attack on the acyl source, calculating the energy of the transition state for this key step. beilstein-journals.org
Tautomeric Equilibrium Studies of Indole and Indazole Ring Systems
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, physical properties, and biological activity of heterocyclic compounds. In the context of indole and indazole ring systems, tautomeric equilibria are influenced by a variety of factors including the nature and position of substituents, solvent polarity, and temperature. Computational and theoretical chemistry studies have proven invaluable in elucidating the intricacies of these equilibria, providing insights into the relative stabilities of tautomers and the energetic barriers to their interconversion.
For compounds such as 2-acylindoles, a key tautomeric relationship to consider is the keto-enol tautomerism. The acetyl group at the 2-position of the indole ring in "this compound" allows for the potential existence of an enol tautomer. The equilibrium between the keto and enol forms is dictated by their relative thermodynamic stabilities. Generally, for simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in certain structural contexts, the enol form can be significantly stabilized.
The tautomeric equilibrium for a generic 2-acetylindole (B14031), illustrating the keto and enol forms, can be depicted as follows:

Figure 1: Keto-enol tautomerism in a 2-acetylindole system.
The stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. In the case of 2-acylindoles, the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the indole ring can contribute to its stability. Furthermore, the resulting conjugated system can also play a stabilizing role.
Theoretical studies on related heterocyclic systems have demonstrated the profound impact of substituents on tautomeric equilibria. For instance, in a series of 1-benzamidoisoquinoline derivatives, the relative population of the amide and imidol tautomers was found to be tunable by altering the electronic properties of substituents on a phenyl ring. nih.govmdpi.com Electron-donating groups tended to favor the amide form, while electron-withdrawing groups shifted the equilibrium towards the imidol tautomer. nih.govmdpi.com This principle can be extrapolated to the keto-enol equilibrium of "this compound," where the bromo substituent at the 4-position, being an electron-withdrawing group, could potentially influence the electron density within the indole ring system and subtly affect the tautomeric preference.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. vanderbilt.edunih.gov These methods allow for the calculation of the relative energies of different tautomers, providing a quantitative measure of their stability. For example, in a study on the azo-hydrazo tautomerism of fluoral derivatives, DFT calculations were instrumental in modeling the equilibrium and understanding the influence of substituents and solvent polarity. vanderbilt.edu
The indole ring itself can exhibit tautomerism, with the proton on the nitrogen atom potentially migrating to one of the carbon atoms of the pyrrole (B145914) ring. researchgate.net However, the aromaticity of the indole system provides a significant driving force for the N-H tautomer to be the most stable form.
The indazole ring system also displays prominent tautomerism, primarily between the 1H- and 2H-tautomers, where the proton is located on either the N1 or N2 nitrogen atom. The relative stability of these tautomers is highly sensitive to the nature and position of substituents.
To illustrate the influence of substituents on tautomeric equilibria in a related heterocyclic system, the following table presents data from a study on 1-benzamidoisoquinoline derivatives. nih.gov
| Substituent (R) | % Amide Form (A) | % Enamine Form (E) |
| NMe₂ | 74 | 26 |
| OMe | 67 | 33 |
| Me | 63 | 37 |
| H | 59 | 41 |
| Cl | 51 | 49 |
| CF₃ | 42 | 58 |
| NO₂ | 38 | 62 |
Table 1: Experimentally determined tautomeric composition of 1-benzamidoisoquinoline derivatives in DMSO-d₆, showing the influence of the substituent (R) on the equilibrium between the amide (A) and enamine (E) tautomers. nih.gov
This data clearly demonstrates that the electronic nature of the substituent significantly shifts the tautomeric equilibrium. A similar approach, combining experimental techniques like NMR spectroscopy with computational modeling, would be essential to definitively characterize the tautomeric behavior of "this compound" and quantify the relative populations of its keto and enol forms.
Synthetic Utility and Applications As a Chemical Scaffold
Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities. 1-(4-Bromo-1H-indol-2-yl)ethanone serves as a key intermediate for the construction of more elaborate heterocyclic systems. The acetyl group can undergo various transformations, such as aldol (B89426) condensations, Mannich reactions, and cyclization reactions, to build fused ring systems or introduce diverse side chains. researchgate.net For instance, the acetyl group can be a precursor for the formation of pyrimidine (B1678525) or pyridine (B92270) rings fused to the indole core. researchgate.net
Furthermore, the bromine atom at the 4-position is amenable to a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this starting material. This dual reactivity makes it a powerful tool for generating libraries of complex indole-based heterocycles for drug discovery programs. google.com
Derivatization for Novel Chemical Entity Libraries
The concept of "scaffold hopping," which involves replacing a core molecular structure with a different one while retaining similar biological activity, is a powerful strategy in drug discovery. nih.govresearchgate.netrsc.org this compound is an ideal starting point for such endeavors. By systematically modifying both the acetyl group and the bromo substituent, chemists can generate large and diverse libraries of novel chemical entities. researchgate.netnih.gov
For example, the acetyl group can be converted to various other functional groups, such as amines, alcohols, or different heterocyclic rings. Simultaneously, the bromine atom can be replaced with a multitude of substituents via cross-coupling chemistry. This combinatorial approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of new lead compounds with improved potency, selectivity, or pharmacokinetic properties. dundee.ac.uknih.gov The generation of such libraries is crucial for identifying novel drug candidates for a variety of therapeutic targets. researchgate.net
Development of Chemical Probes for Interrogating Chemical Processes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function in a cellular or in vivo context. nih.gov The structural features of this compound make it an attractive scaffold for the development of such probes. nih.gov
The indole core can serve as a recognition element for certain protein families, while the acetyl and bromo groups provide handles for the attachment of reporter groups (e.g., fluorescent dyes, biotin) or reactive moieties for covalent labeling. By carefully designing derivatives of this compound, scientists can create tailored chemical probes to investigate specific biological pathways or validate new drug targets. nih.gov
Potential in Material Science Research through Structural Manipulation
The unique electronic and photophysical properties of the indole ring system have also drawn attention to its potential applications in materials science. Through targeted structural modifications of this compound, novel organic materials with tailored properties can be developed.
The π-conjugated system of the indole core suggests its potential use in organic electronics. By extending the conjugation through polymerization or by introducing electron-donating or electron-withdrawing groups via the acetyl and bromo functionalities, it is possible to tune the electronic properties of the resulting materials. These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to systematically modify the structure of this compound allows for the fine-tuning of properties such as charge carrier mobility and energy levels, which are critical for device performance.
Indole derivatives can exhibit interesting photophysical properties, including fluorescence. By derivatizing this compound, it may be possible to create novel fluorescent dyes or sensors. The bromine atom can be used to introduce heavy atoms, which can influence intersystem crossing and potentially lead to phosphorescent materials for applications in areas like bioimaging or organic light-emitting diodes. The acetyl group can be modified to modulate the emission wavelength and quantum yield of the resulting fluorophores.
Future Research Directions and Perspectives
Advancements in Sustainable Synthesis of Bromo-Indole Ethanones
The chemical community is increasingly focused on developing sustainable and environmentally friendly methods for synthesizing complex molecules. researchgate.net Traditional methods for creating indole (B1671886) scaffolds often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. researchgate.net Future research in the synthesis of bromo-indole ethanones is geared towards addressing these challenges.
Key areas of advancement include:
Green Solvents and Catalysts: A major push is towards replacing traditional, often toxic, organic solvents with more benign alternatives like water or bio-based solvents. Furthermore, the development and use of non-toxic, recyclable catalysts, potentially avoiding heavy metals, is a significant goal. rsc.org Multicomponent reactions (MCRs) are also being explored as they align with green chemistry principles by offering high atom economy and reducing the number of synthetic steps. researchgate.netrug.nl
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable alternative to traditional methods. researchgate.nethillsdale.edu By using electrons as a "traceless" reagent, it often eliminates the need for chemical oxidants or reductants, leading to milder reaction conditions and less waste. researchgate.netrsc.org The application of electrochemical methods for the regioselective bromination and functionalization of indole precursors holds considerable promise for the cleaner production of compounds like 1-(4-Bromo-1H-indol-2-yl)ethanone.
Photocatalysis: The use of light to drive chemical reactions is another burgeoning field in sustainable synthesis. Photocatalytic methods can enable unique bond formations under mild conditions and are being explored for the synthesis and functionalization of indole derivatives.
An example of an environmentally friendly approach is a patented method for synthesizing 5-bromoindole (B119039) which emphasizes mild reaction conditions and reduced environmental pollution compared to older processes. wipo.int These principles are directly applicable to the synthesis of other bromo-indole isomers.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Often halogenated hydrocarbons | Water, ethanol (B145695), or solvent-free |
| Catalysts | Often require heavy or toxic metals | Recyclable catalysts, biocatalysts, metal-free options |
| Conditions | Frequently require high temperatures and pressures | Often proceed at room temperature and pressure |
| Waste | Can generate significant chemical waste | Minimized waste through high atom economy |
| Reagents | May use stoichiometric, hazardous reagents | Utilizes catalytic reagents, electrons (electrochemistry) |
Exploration of Novel Reactivity Patterns for Further Functionalization
The this compound scaffold contains multiple reactive sites, offering a rich platform for further chemical modification. Future research will likely focus on selectively targeting these sites to generate a diverse library of new molecules. The indole ring itself is electron-rich and typically undergoes electrophilic substitution, but modern methods are expanding the toolkit for functionalization. researchgate.netnih.gov
C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.net Developing new catalytic systems to selectively activate and functionalize the C-H bonds at various positions on the indole ring of this compound, without disturbing the existing bromo and acetyl groups, is a key research direction.
Umpolung Reactivity: The typical electronic nature of the indole ring makes it nucleophilic. "Umpolung," or polarity inversion, strategies can reverse this reactivity, making certain positions on the indole ring electrophilic. nih.gov Applying umpolung strategies to bromo-indole ethanones could open up entirely new avenues for creating bonds and accessing novel molecular architectures that are difficult to synthesize via conventional methods. nih.gov
Cross-Coupling Reactions: The bromo-substituent on the indole ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the introduction of a wide variety of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for structural diversification.
Integration with Flow Chemistry and Automation in Indole Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is revolutionizing chemical synthesis. nih.govresearchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for automation. nih.govyoutube.com
The application of flow chemistry to indole synthesis is an active area of research. nih.govnih.govresearchgate.net For a multi-step synthesis of a compound like this compound, a modular flow chemistry setup could be designed where each module performs one step of the reaction sequence. youtube.com This allows for the on-demand synthesis of the final product and can be integrated with automated purification and analysis systems.
The benefits of this approach include:
Increased Efficiency: Flow reactors can achieve higher temperatures and pressures safely, often leading to dramatically reduced reaction times. nih.gov
Improved Safety: Hazardous intermediates or reagents can be generated and consumed in situ, minimizing the risks associated with their storage and handling. youtube.com
High Reproducibility and Scalability: Precise control over reaction parameters ensures high reproducibility, and scaling up production is often as simple as running the system for a longer time. researchgate.net
The integration of automation with flow chemistry platforms enables the rapid synthesis and screening of libraries of related compounds, accelerating the discovery of molecules with desired properties. youtube.com
Development of Advanced Computational Models for Prediction of Reactivity and Synthetic Pathways
Computational chemistry has become an indispensable tool in modern chemical research. rsc.org Advanced computational models can predict the outcomes of chemical reactions, elucidate reaction mechanisms, and help in the design of more efficient synthetic routes.
For a molecule like this compound, computational tools can be applied in several ways:
Predicting Site-Selectivity: When multiple reactive sites are present, predicting which one will react is a significant challenge. Machine learning and quantum chemical models can be used to predict the most likely site of reaction for electrophilic or nucleophilic attack, or for C-H functionalization. rsc.org
Designing Novel Synthetic Routes: Computational algorithms can be used to propose new, efficient pathways for the synthesis of complex target molecules. These tools can analyze vast databases of known reactions to piece together a synthetic sequence.
Understanding Reaction Mechanisms: Detailed computational studies can provide insights into the step-by-step mechanism of a chemical reaction. This understanding is crucial for optimizing reaction conditions and for designing new, more effective catalysts. Recent studies have combined synthesis with computational analysis to understand enzyme inhibition, demonstrating the power of this integrated approach. nih.gov
As computational power increases and algorithms become more sophisticated, the ability to design and predict chemical syntheses in silico will become increasingly important, saving time and resources in the laboratory.
Q & A
Basic: What synthetic routes are commonly employed for 1-(4-Bromo-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized indole derivatives. Key steps include:
- Halogenation: Bromination at the 4-position of indole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) .
- Acylation: Introduction of the ethanone group via acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Optimization Parameters: - Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution .
- Temperature: Lower temperatures (0–5°C) minimize side reactions during bromination .
- Catalyst Stoichiometry: Excess AlCl₃ (1.5–2 eq.) improves acylation efficiency .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: A strong C=O stretch at ~1680 cm⁻¹ and C-Br at ~560 cm⁻¹ .
- X-ray Crystallography: SHELX software (via SHELXL for refinement) resolves spatial arrangements, with R-factors < 0.05 indicating high precision .
Advanced: How does the 4-bromo substituent on the indole ring influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: The bromine atom decreases electron density at the indole core, directing electrophilic attacks to the 2-position (para to Br) .
- Impact on Reactivity:
- Nucleophilic Substitution: The Br atom can be replaced via SNAr reactions with amines or thiols in DMSO at 80–100°C .
- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd catalysts (e.g., Pd(PPh₃)₄) .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, correlating with experimental Hammett σₚ values .
Advanced: How can contradictory data between computational predictions and experimental results be resolved?
Methodological Answer:
Contradictions often arise in:
- Tautomerism: The indole NH may adopt different tautomeric states, altering reactivity. Validate via:
- Solvent Effects: MD simulations (e.g., using GROMACS) reconcile discrepancies in solvation-free energy vs. experimental solubility .
- Error Analysis: Compare computational basis sets (e.g., 6-311++G** vs. def2-TZVP) to identify systematic biases .
Advanced: What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?
Methodological Answer:
- Disorder Modeling: The acetyl group may exhibit rotational disorder. Mitigate via:
- Twinned Data: Use the TWIN command in SHELXL for pseudo-merohedral twinning, validated by Hooft parameters > 0.3 .
- High-Resolution Data: Collect data to < 1.0 Å resolution to resolve Br atom anisotropy .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Light Sensitivity: The indole-bromo bond is prone to photolytic cleavage. Store in amber vials at -20°C .
- Moisture Sensitivity: The acetyl group hydrolyzes slowly in aqueous media. Use desiccants (e.g., silica gel) in storage .
- Thermal Stability: Decomposes above 150°C (DSC data). Avoid prolonged heating during synthesis .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize proteins with indole-binding pockets (e.g., cytochrome P450 or kinase enzymes) .
- Docking Workflow:
- Protein Preparation: Use AutoDock Tools to add hydrogens and assign charges (Gasteiger-Marsili method) .
- Grid Box: Center on the active site (e.g., 20 ų box for CYP3A4) .
- Scoring: Compare binding energies (ΔG) with known inhibitors; values < -7 kcal/mol suggest strong binding .
- Validation: Cross-check with in vitro assays (e.g., MIC for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
